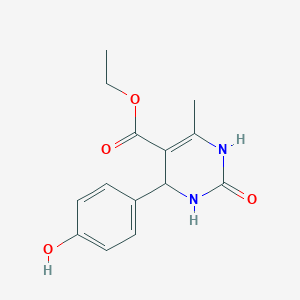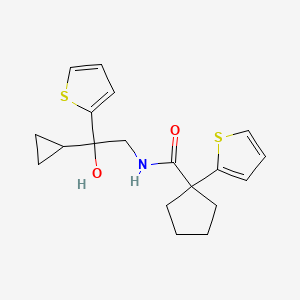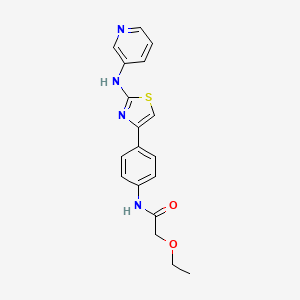
2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a derivative of acetamide with potential biological activity. It is related to a class of compounds that have been studied for their ability to inhibit HIF prolyl 4-hydroxylases (PHDs), which are enzymes involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This pathway is crucial for cellular responses to low oxygen conditions and is a target for therapeutic intervention in diseases like cancer and anemia .
Synthesis Analysis
The synthesis of related acetamide derivatives involves the development of novel synthetic routes to prepare analogs containing new scaffolds. These methods are designed to yield compounds that can serve as PHD2 inhibitors. The synthetic process typically includes the establishment of the structure of the synthesized compounds through analytical and spectral data .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazol-4-yl group attached to an acetamide moiety, which is further substituted with various aryl groups. The structure-activity relationship (SAR) of these derivatives is crucial for understanding their biological activities. In some cases, the complex structure of a compound with PHD2 has been obtained to facilitate more efficient lead optimization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include the formation of thiazolo[3,2-a]pyridines and thiazolinone derivatives. These reactions are part of a broader heterocyclic synthesis strategy that utilizes cyanoacetanilides intermediates. The reactions are typically straightforward and are based on readily accessible starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of these acetamide derivatives are determined through various spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis. These properties are essential for the identification and characterization of the compounds and for the assessment of their purity and stability .
Relevant Case Studies
In terms of biological activity, some of these acetamide derivatives have been screened for their cytotoxicity on various human cancer cell lines, including PANC-1, HepG2, and MCF7. The compounds have been evaluated for their in vitro anticancer activity, and their potency has been quantified using IC50 and CC50 values. Among the synthesized compounds, certain derivatives have shown high cytotoxicity on specific cell lines, indicating their potential as anticancer agents .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
For example, some thiazole derivatives can inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, which would result in various molecular and cellular effects depending on the specific biological activity exhibited by the compound .
Propriétés
IUPAC Name |
2-ethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-24-11-17(23)20-14-7-5-13(6-8-14)16-12-25-18(22-16)21-15-4-3-9-19-10-15/h3-10,12H,2,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXZGLAGJHFZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)
![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)
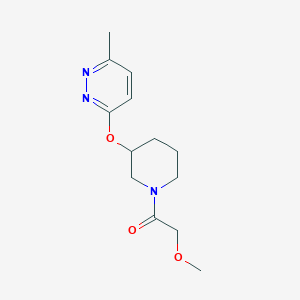
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)

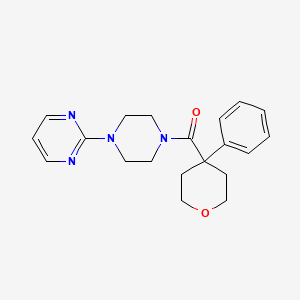

![4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B3003657.png)
